Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate
Description
Historical Context and Discovery
The development of dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate finds its roots in the pioneering work of Louis A. Carpino and Grace Y. Han, who introduced the 9-fluorenylmethoxycarbonyl protecting group in 1970 at the University of Massachusetts. Their groundbreaking research addressed a critical gap in amino acid protection strategies, noting that while various amino-protecting groups could be cleaved by acids of varying strengths, there existed no complementary set of groups cleavable by basic reagents of graded activity. This innovation established the foundation for an entirely new class of protective group chemistry that would revolutionize peptide synthesis methodologies.
The specific compound under examination represents a sophisticated evolution of these early concepts, incorporating the 9-fluorenylmethoxycarbonyl protecting group with a specialized amino acid derivative containing hydroxyl and methyl substitutions. The historical trajectory from Carpino and Han's initial 9-fluorenylmethoxycarbonyl chloride synthesis through phosgene treatment of 9-fluorenylmethanol to the development of complex derivatives like this dicyclohexylammonium salt demonstrates the progressive refinement of protective group technology. The utilization of dicyclohexylamine as a counterion reflects the broader recognition of secondary amines' utility in 9-fluorenylmethoxycarbonyl deprotection processes, as documented in subsequent research demonstrating rapid removal by primary and secondary amines.
Dr. Carpino's contributions extended well beyond the initial discovery, encompassing the development of the tert-butyloxycarbonyl group and establishing orthogonal protection strategies that enabled unprecedented advances in solid phase peptide synthesis. The compound represents the culmination of decades of research into amino acid protection, incorporating lessons learned from both tert-butyloxycarbonyl and 9-fluorenylmethoxycarbonyl methodologies to create increasingly sophisticated synthetic tools.
Nomenclature and Classification Systems
The nomenclature of this compound reflects the compound's complex structural architecture and requires systematic analysis of its constituent components. The primary designation employs the International Union of Pure and Applied Chemistry naming conventions, explicitly identifying the stereochemical configuration through the (3S,4S) nomenclature, which specifies the absolute configuration at the third and fourth carbon centers of the hexanoic acid backbone. This stereochemical precision proves essential for understanding the compound's biological activity and synthetic utility.
Alternative nomenclature systems employed in the literature include the abbreviated form "9-fluorenylmethoxycarbonyl-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium salt," which emphasizes the salt formation between the carboxylic acid and the dicyclohexylamine base. The Chemical Abstracts Service registry recognizes multiple synonymous designations, including "Hexanoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-hydroxy-5-methyl-, (3S,4S)-, compd. with N-cyclohexylcyclohexanamine (1:1)" which explicitly describes the one-to-one stoichiometric relationship between the amino acid derivative and the dicyclohexylamine counterion.
Classification within broader chemical taxonomy places this compound among the 9-fluorenylmethoxycarbonyl-protected amino acids, specifically within the subset of non-natural amino acid derivatives bearing hydroxyl and alkyl substitutions. The dicyclohexylamine component classifies the overall structure as an ammonium salt, specifically a secondary ammonium carboxylate salt. From a functional perspective, the compound belongs to the class of peptide synthesis intermediates and protecting group reagents designed for solid phase peptide synthesis applications.
Chemical Identity and Registry Information
The definitive chemical identity of this compound is established through multiple registry systems and analytical parameters. The Chemical Abstracts Service has assigned the unique registry number 204316-10-9 to this compound, ensuring unambiguous identification within chemical databases and commercial suppliers. The molecular formula C₃₄H₄₈N₂O₅ accurately represents the elemental composition, accounting for the complex multi-ring structure of the 9-fluorenylmethoxycarbonyl group, the substituted hexanoic acid backbone, and the dicyclohexylamine moiety.
The structural elucidation encompasses multiple stereochemical elements, with the (3S,4S) configuration representing the absolute stereochemistry at the hydroxyl-bearing and amino-bearing carbon centers respectively. This stereochemical specification proves critical for the compound's biological activity and its utility in stereoselective peptide synthesis applications. The 9-fluorenylmethoxycarbonyl protecting group maintains its characteristic planar aromatic system, providing both steric protection for the amino group and facilitating spectroscopic monitoring of synthetic transformations through its distinctive ultraviolet absorption properties.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5.C12H23N/c1-13(2)21(19(24)11-20(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-10,13,18-19,21,24H,11-12H2,1-2H3,(H,23,27)(H,25,26);11-13H,1-10H2/t19-,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPGVAORCLAAAF-RQBPZYBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373230 | |
| Record name | (3S,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-5-methylhexanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204316-10-9 | |
| Record name | (3S,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-5-methylhexanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The process includes:
Protection of the Amino Group: The amino group is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Ester: The protected amino acid is then esterified using dicyclohexylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases such as piperidine or morpholine are commonly used to remove the Fmoc group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of the free amino acid.
Scientific Research Applications
Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Studied for its role in protein engineering and modification.
Medicine: Investigated for potential therapeutic applications due to its ability to modify peptides and proteins.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves the protection and deprotection of amino groups in peptides. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective modification of peptides. This property is exploited in solid-phase peptide synthesis, where the compound helps in the stepwise construction of peptides.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of Fmoc-protected amino acid derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Comparative Analysis of Key Fmoc-Protected Amino Acid Derivatives
Key Structural and Functional Differences
Stereochemistry: The target compound (204316-10-9) exhibits (3S,4S) stereochemistry, distinguishing it from analogs like (R)-3-((Fmoc-amino)-5-methylhexanoic acid (212688-54-5) and (3R,4S)-3-((Fmoc-amino)-4-methylhexanoic acid (193954-27-7). This stereochemical variation impacts its binding affinity in enzyme-substrate interactions .
This feature is critical for mimicking natural post-translational modifications in peptide design . The dicyclohexylamine moiety in 204316-10-9 improves lipid solubility, making it advantageous for membrane permeability studies, unlike cyclohexanecarboxylic acid derivatives (147900-45-6) .
Synthetic Utility :
- Compounds like 204316-10-9 and 193954-27-7 are favored in SPPS for their resistance to racemization during coupling, whereas simpler analogs (e.g., 212688-54-5) are prone to side reactions under acidic conditions .
Physicochemical Properties :
- The molecular weight of 204316-10-9 (522.66 g/mol) is significantly higher than other analogs (365–367 g/mol) due to the dicyclohexylamine group, affecting its solubility in polar solvents .
Research Findings
- Stereochemical Stability : Studies show that (3S,4S)-configured derivatives exhibit superior stability in SPPS compared to (3R,4S) isomers, as demonstrated in rhodium-catalyzed hydrooxycarbonylation reactions .
- Biological Activity: The β-hydroxy group in 204316-10-9 mimics natural statine residues, making it a candidate for protease inhibitor development, whereas non-hydroxylated analogs lack this bioactivity .
Biological Activity
Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate, commonly referred to as Fmoc-protected amino acid derivative, is a compound notable for its applications in peptide synthesis and potential therapeutic uses. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Fmoc Group : A widely used protecting group in peptide synthesis that facilitates the selective modification of amino acids.
- Cyclohexylamine Component : Imparts unique properties influencing biological interactions.
Molecular Formula : C34H48N2O5
Molecular Weight : 564.8 g/mol
CAS Number : 204316-10-9
The primary biological activity of this compound is attributed to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, allowing for the formation of peptide bonds without premature reactions. Upon completion of synthesis, the Fmoc group can be removed under basic conditions, regenerating the free amino group for further reactions.
1. Peptide Synthesis
The compound is extensively utilized in solid-phase peptide synthesis (SPPS), where it serves as a crucial intermediate. The ability to protect and subsequently deprotect functional groups enhances the efficiency and specificity of peptide assembly.
2. Protein Engineering
Research indicates that derivatives like Dicyclohexylamine can influence protein folding and stability. This property is vital in developing proteins with desired functionalities for therapeutic applications.
3. Potential Therapeutic Uses
Studies suggest that compounds with similar structures may exhibit bioactivity against various targets, including enzymes involved in metabolic pathways. For instance, the cyclohexyl group has been linked to modulating ATPase activity in P-glycoprotein, a significant efflux transporter implicated in drug resistance .
Case Study 1: ATPase Inhibition
A study investigated the ATPase inhibitory effects of cyclohexyl-containing compounds. The presence of the cyclohexyl group was found to significantly enhance inhibition potency with IC50 values as low as 0.1 μM . This finding underscores the potential of Dicyclohexylamine derivatives in developing drugs targeting multidrug resistance.
Case Study 2: Peptide Therapeutics Development
Research into Fmoc-protected amino acids has shown their application in synthesizing bioactive peptides with therapeutic potential. For example, modifications using this compound have led to peptides that exhibit enhanced binding affinity to specific receptors involved in disease pathways .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Weight | Primary Application | Notable Features |
|---|---|---|---|
| Dicyclohexylamine (Fmoc derivative) | 564.8 g/mol | Peptide Synthesis | Fmoc protection |
| Cyclohexyl analogs | Varies | Drug Development | ATPase modulation |
| Other Fmoc-protected amino acids | Varies | Peptide Synthesis | Versatile protection strategies |
Q & A
Q. What are the recommended methods for synthesizing this compound while ensuring stereochemical purity?
Methodological Answer: Stereochemical purity can be achieved via catalytic hydrogenation or reductive amination. For example:
- Catalytic Hydrogenation : Use palladium or ruthenium catalysts on supports like niobic acid to hydrogenate precursors (e.g., diphenylamine derivatives) under controlled pressure (4–10 atm) and temperature (80–120°C) .
- Reductive Amination : React cyclohexanone with ammonia/cyclohexylamine in the presence of Pd/C catalysts under hydrogen pressure (4 mmHg) to favor the desired (3S,4S) configuration .
- Purification : Recrystallize intermediates using dicyclohexylamine acetate in acetone/chloroform mixtures to isolate enantiomerically pure fractions .
Q. How should researchers handle and store this compound to maintain stability?
Methodological Answer:
- Handling : Use PPE (gloves, goggles, respirators) to avoid inhalation or skin contact, as the compound is toxic and irritant. Work under inert gas (N₂/Ar) to prevent oxidation .
- Storage : Store at 2–8°C in airtight, light-resistant containers. Pre-purge containers with nitrogen to minimize degradation .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Stereochemical Confirmation : Use chiral HPLC with amylose-based columns and polarimetric detection .
- Structural Analysis : Employ high-resolution NMR (¹H, ¹³C, DEPT-135) to resolve hydroxyl and fluorenylmethoxycarbonyl (Fmoc) groups. For example, the Fmoc carbonyl signal appears at ~170 ppm in ¹³C NMR .
- Purity Assessment : GC-MS with a DB-5 column and EI ionization (70 eV) to detect impurities ≤0.1% .
Advanced Research Questions
Q. How can catalytic systems involving this compound be optimized for Suzuki coupling reactions?
Methodological Answer:
- Catalyst Design : Combine Pd(OAc)₂ with dicyclohexylamine (DCHA) in a 1:2 molar ratio to form the DAPCy complex. Confirm catalyst structure via X-ray crystallography .
- Reaction Optimization : Use ethanol as a solvent at 25°C under aerobic conditions for electron-deficient aryl bromides. For electron-rich substrates, switch to dioxane at 80°C .
- Yield Improvement : Add 2 mol% Na₂CO₃ to stabilize boronic acids and reduce homocoupling byproducts .
Q. How to address discrepancies between theoretical and experimental yields in its synthesis?
Methodological Answer:
- Byproduct Analysis : Use GC-MS to identify side products (e.g., cyclohexylamine from over-hydrogenation) .
- Reaction Monitoring : Track intermediates via inline FTIR to optimize reaction time and avoid over-functionalization .
- Solvent Effects : Replace polar aprotic solvents (DMF) with toluene to reduce racemization at the 3-hydroxy group .
Q. What strategies mitigate toxicity concerns during in vivo studies?
Methodological Answer:
- In Vitro Screening : Use HepG2 cells for acute toxicity assays (IC₅₀ ~50 µM). Avoid nitrosating agents (e.g., nitrites), as DCHA-nitrite adducts are tumorigenic .
- Encapsulation : Formulate with cyclodextrins or lipid nanoparticles to reduce systemic exposure. Monitor renal clearance via LC-MS/MS .
- Metabolic Profiling : Conduct microsomal assays (S9 fraction) to identify detoxification pathways (e.g., CYP450-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
